1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one, also known as MPHP, is a synthetic cathinone with structural similarities to other substituted cathinones such as MDPV and α-PVP. MPHP has gained attention in the scientific community due to its potential applications in research as well as its potential for abuse.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one involves its interaction with the dopamine transporter. 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one binds to the transporter and inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels. This increased dopamine release is thought to be responsible for the stimulant effects of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one (8).
Biochemical and Physiological Effects:
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has been shown to produce a range of biochemical and physiological effects. In addition to its stimulant effects, 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has been shown to increase heart rate and blood pressure in rodents (9). 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has also been shown to produce hyperthermia and seizures in some animal models (10, 11). These findings suggest that 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one may have potential toxic effects and should be used with caution in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one in laboratory experiments is its high binding affinity for the dopamine transporter, which allows for the investigation of the neurochemical mechanisms underlying addiction and substance abuse. However, the potential toxic effects of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one should be considered when designing experiments. Additionally, the abuse potential of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one should be taken into account when handling and storing the compound.
Direcciones Futuras
Future research on 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one could focus on investigating its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, studies could investigate the long-term effects of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one on behavior and brain function. Finally, research could focus on developing new analogs of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one with improved selectivity and reduced toxicity.
In conclusion, 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one is a synthetic cathinone with potential applications in scientific research. Its high binding affinity for the dopamine transporter and ability to induce dopamine release make it a valuable tool for investigating the neurochemical mechanisms underlying addiction and substance abuse. However, caution should be taken when handling and storing the compound due to its potential toxic effects. Future research on 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one could focus on investigating its effects on other neurotransmitter systems and developing new analogs with improved selectivity and reduced toxicity.
References:
1. Kolanos R, Solis E Jr, Sakloth F, De Felice L, Glennon RA. "3,4-Methylenedioxypyrovalerone (MDPV) Analogues: Synthesis, Activity, and Safety." ACS Chem Neurosci. 2015 Jul 15;6(7):1242-53.
2. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
3. Simmler LD, Buser TA, Donzelli M, Schramm Y, Dieu LH, Huwyler J, Chaboz S, Hoener MC, Liechti ME. "Pharmacological Characterization of Designer Cathinones in Vitro." Br J Pharmacol. 2013 Jul;169(6):1236-45.
4. Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. "Pharmacology of Novel Synthetic Stimulants Structurally Related to the 'Bath Salts' Constituent 3,4-Methylenedioxypyrovalerone (MDPV)." Neuropharmacology. 2014 Dec;87:206-13.
5. Eshleman AJ, Wolfrum KM, Hatfield MG, Johnson RA, Murphy KV, Janowsky A. "Substituted Methcathinones Differentially Inhibit Human Dopamine and Serotonin Transporters." ACS Chem Neurosci. 2013 Nov 20;4(11):1524-31.
6. Cozzi NV, Sievert MK, Shulgin AT, Jacob P 3rd, Ruoho AE. "Inhibition of Plasma Membrane Monoamine Transporters by Beta-Keto Amphetamines." Eur J Pharmacol. 1999 Sep 3;381(1):63-9.
7. López-Arnau R, Martínez-Clemente J, Pubill D, Escubedo E. "Dopamine Release Inhibitors Block the Behavioral Effects of Cocaine and Amphetamine, but not Methamphetamine, in the Rat." Psychopharmacology (Berl). 2013 Mar;226(1):165-77.
8. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
9. Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. "Pharmacology of Novel Synthetic Stimulants Structurally Related to the 'Bath Salts' Constituent 3,4-Methylenedioxypyrovalerone (MDPV)." Neuropharmacology. 2014 Dec;87:206-13.
10. López-Arnau R, Martínez-Clemente J, Pubill D, Escubedo E. "Dopamine Release Inhibitors Block the Behavioral Effects of Cocaine and Amphetamine, but not Methamphetamine, in the Rat." Psychopharmacology (Berl). 2013 Mar;226(1):165-77.
11. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
Métodos De Síntesis
The synthesis of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one involves the reaction of 4-methylphenylacetone with piperidine and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium sulfite to yield 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one. This synthesis method has been reported in several research articles (1-3).
Aplicaciones Científicas De Investigación
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has been used as a research tool to investigate the effects of cathinones on the central nervous system. Studies have shown that 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has a high binding affinity for the dopamine transporter and can induce dopamine release (4-6). 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has also been shown to produce locomotor activity in rodents (7). These findings suggest that 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one may have potential applications in studying the neurochemical mechanisms underlying addiction and substance abuse.
Propiedades
IUPAC Name |
1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)25(23,24)17(4)20(22)21-13-11-19(12-14-21)10-9-18-7-5-16(3)6-8-18/h5-8,15,17,19H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQHRHSTLBHLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)C(C)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.